2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide
Description
Properties
Molecular Formula |
C17H27N3O |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(18)17(21)19-15-10-6-7-11-16(15)20(2)12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,18H2,1-2H3,(H,19,21)/t13?,15?,16-/m0/s1 |
InChI Key |
CUEGXVIPFGXYJP-BCLQGDPASA-N |
Isomeric SMILES |
CC(C(=O)NC1CCCC[C@@H]1N(C)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- (2S)-2-Aminocyclohexylamine or its protected derivatives to provide the chiral cyclohexyl amine core.
- Benzylmethylamine or benzyl halide and methylamine for the benzyl(methyl)amino substituent.
- Propionic acid derivatives or activated propanamide intermediates for amide bond formation.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Protection of amine groups | Boc or Fmoc protecting groups, base | Protect primary amine to prevent side reactions |
| 2 | Reductive amination or alkylation | Benzyl halide + methylamine, reducing agent (e.g., NaBH3CN) | Introduce benzyl(methyl)amino substituent on cyclohexyl amine |
| 3 | Deprotection | Acidic or basic conditions | Remove protecting groups to free amine |
| 4 | Amide bond formation | Coupling reagents (e.g., EDCI, HOBt, DCC), propionic acid derivative | Form the propanamide linkage |
| 5 | Purification | Chromatography, recrystallization | Isolate pure 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide |
Reaction Conditions
- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol depending on the step.
- Temperature: Ranges from 0°C (for sensitive steps like reductive amination) to reflux conditions for amide coupling.
- Catalysts: Acid or base catalysts may be used for protection/deprotection and coupling reactions.
- Atmosphere: Inert gas atmosphere to prevent oxidation, especially during reductive amination and coupling steps.
Key Notes on Optimization
- Maintaining stereochemical integrity requires mild reaction conditions and careful monitoring.
- Choice of coupling reagents influences yield and purity.
- Purification steps are crucial to remove side products and unreacted starting materials.
Research Findings and Analytical Data
Yield and Purity
- Typical overall yields for the multi-step synthesis range between 45–70%, depending on optimization of reaction parameters.
- Purity assessed by HPLC and NMR typically exceeds 98% after purification.
Characterization Techniques
- NMR Spectroscopy (1H and 13C): Confirms chemical shifts corresponding to benzyl, methyl, cyclohexyl, and amide protons and carbons.
- Mass Spectrometry: Confirms molecular ion peak at m/z 289.4 consistent with molecular weight.
- Optical Rotation: Used to confirm (2S) stereochemistry.
- Infrared Spectroscopy (IR): Shows characteristic amide carbonyl stretch (~1650 cm⁻¹) and N-H stretches.
Comparative Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | (2S)-2-aminocyclohexylamine derivatives | Chiral purity critical |
| Protection Group | Boc or Fmoc | Stability during subsequent steps |
| Alkylation Method | Reductive amination with NaBH3CN | Mild, selective for amine alkylation |
| Amide Coupling | EDCI/HOBt or DCC in DMF | Efficient amide bond formation |
| Purification | Column chromatography, recrystallization | Required for high purity |
| Yield | 45–70% overall | Dependent on step optimization |
| Stereochemistry | Maintained via mild conditions | Confirmed by chiral HPLC or optical rotation |
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Comparative Analysis with Structural Analogs
Table 1: Comparison of Structural and Functional Properties
Functional Advantages Over Analogs
- Versatility : The benzyl group enables π-π interactions with aromatic residues in target proteins, unlike aliphatic substituents in analogs (e.g., isopropyl in A786381) .
- Conformational Rigidity: The cyclohexyl scaffold restricts rotational freedom, enhancing binding affinity compared to flexible analogs like 2-amino-N-(4-(benzyloxy)benzyl)propanamide .
Research Findings and Implications
- Chiral Building Blocks : The (2S)-configuration is essential for enantioselective synthesis of protease inhibitors and kinase modulators, as seen in macrocyclic plasmin inhibitors () .
- Limitations : The absence of polar groups may limit solubility, necessitating prodrug strategies or salt formulations (e.g., hydrochloride in ) for clinical use .
Biological Activity
The compound 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide is a derivative of amino acids and has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₄H₂₂N₂
- IUPAC Name: 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involved in pain modulation and seizure activity. The following mechanisms have been proposed:
- Anticonvulsant Activity : Analogous compounds have shown significant anticonvulsant effects in animal models. For instance, derivatives of N'-benzyl 2-amino acetamides demonstrated effective seizure suppression, with ED(50) values indicating potency superior to traditional anticonvulsants like phenobarbital .
- Neuropathic Pain Relief : The compound may also exhibit analgesic properties, as seen in studies where related structures reduced pain responses in formalin test models .
- Receptor Interaction : Preliminary studies suggest that this compound could modulate neurotransmitter receptors, potentially influencing GABAergic and glutamatergic pathways critical in seizure and pain management.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | ED(50) = 13-21 mg/kg | |
| Analgesic | Significant reduction in pain | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticonvulsant Efficacy : A study evaluated the efficacy of various N'-benzyl derivatives in maximal electroshock seizure (MES) models, revealing that specific substitutions at the benzylamide site enhanced anticonvulsant activity significantly. For example, a derivative with a 3-fluorophenoxymethyl group exhibited an ED(50) of 8.9 mg/kg, outperforming phenytoin .
- Cancer Cell Line Studies : Research on structurally similar compounds indicated potential anticancer properties. For instance, certain derivatives showed IC50 values lower than standard chemotherapeutics against various cancer cell lines, suggesting a promising avenue for further investigation into their efficacy against tumors .
- Mechanistic Insights : Studies utilizing molecular docking techniques have indicated favorable binding affinities for these compounds with target enzymes involved in cancer proliferation, providing insights into their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
